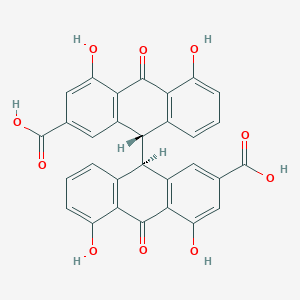

Sennidin B

描述

番泻苷 B 是一种天然的二蒽酮化合物,存在于决明属植物的叶和荚果中,例如决明(Cassia angustifolia)和Cassia acutifolia。它是番泻叶的主要活性成分之一,番泻叶是一种众所周知的草药泻药。番泻苷 B 是番泻苷 A 的异构体,其双蒽酮部分的构型不同。

准备方法

合成路线和反应条件

番泻苷 B 可以通过番泻苷 A 和 B 的部分合成来合成。该过程涉及番泻苷的还原裂解以产生番泻苷。 该反应通常使用锡和冰醋酸等还原剂 。

工业生产方法

番泻苷 B 的工业生产主要涉及番泻叶和荚果的提取。提取过程包括将植物材料浸泡在水或有机溶剂中,以分离活性化合物。 然后对提取物进行色谱技术分离和纯化番泻苷 B 。

化学反应分析

Metabolic Pathways and Biotransformation

Sennidin B is a key intermediate in the metabolism of sennosides, which are prodrugs requiring gut microbiota for activation.

Primary Metabolic Reactions

-

Hydrolysis by Gut Microbiota :

-

Reduction to Rheinanthrone :

Secondary Metabolites

-

Rheinanthrone is further oxidized to rhein, which exhibits anti-inflammatory and antioxidant properties .

| Metabolite | Enzyme Involved | Biological Activity |

|---|---|---|

| This compound | β-glucosidase | Intermediate metabolite |

| Rheinanthrone | Bacterial reductase | Laxative effect |

| Rhein | Oxidation | Anti-inflammatory, antioxidant |

Structural Dynamics and Bond Cleavage

The C10–C10' single bond in this compound is critical for its reactivity:

Key Findings

-

Bond Elongation : Computational studies reveal elongation of the C10–C10' bond (1.54–1.58 Å), reducing bond dissociation energy (BDE) to ~17 kcal·mol⁻¹ .

-

Conformational Flexibility : this compound exists in gauche and anti conformers, with the gauche form predominating in plant material due to intramolecular hydrogen bonds .

| Parameter | Value | Implication |

|---|---|---|

| C10–C10' Bond Length | 1.54–1.58 Å | Facilitates bond cleavage |

| BDE | ~17 kcal·mol⁻¹ | Low energy barrier for breakdown |

| Predominant Conformer | Gauche (non-stacking) | Stabilized by OHO hydrogen bonds |

Pharmacokinetic Data

This compound and its metabolites exhibit distinct pharmacokinetic profiles:

Intramolecular Interactions

This compound’s reactivity is influenced by hydrogen bonding:

-

OHO Hydrogen Bonds : Stabilize the gauche conformation, with bond lengths of 1.71–1.75 Å and angles of 144–146° .

-

Impact on Stability : These interactions reduce conformational energy but do not prevent bond cleavage under physiological conditions .

Comparative Analysis of Metabolic Pathways

Two proposed pathways for this compound metabolism are summarized below:

| Pathway | Steps | Key Metabolites |

|---|---|---|

| Direct Hydrolysis | This compound → Rheinanthrone (via C10–C10' cleavage) | Rheinanthrone, Rhein |

| Radical Intermediate | This compound → 8-Glucosyl-rhein-anthrone → Rheinanthrone (via hydrolase) | Rheinanthrone derivatives |

科学研究应用

番泻苷 B 有多种科学研究应用,包括:

化学: 用作研究蒽醌衍生物及其反应的参考化合物。

生物学: 研究其对细胞过程的影响以及作为生物活性化合物的潜力。

医学: 探索其泻药特性以及在胃肠道疾病中的潜在治疗应用。

工业: 用于生产草药泻药和其他药物制剂.

作用机制

番泻苷 B 主要通过其在肠道细菌的作用下转化为大黄蒽酮发挥作用。大黄蒽酮增加巨噬细胞中环氧合酶 2 (COX2) 的表达,导致前列腺素 E2 (PGE2) 的增加。 这种作用刺激肠道蠕动,从而产生泻药作用 。

相似化合物的比较

类似化合物

番泻苷 A: 番泻苷 B 的异构体,双蒽酮部分的构型不同。

番泻苷 C 和 D: 其他二蒽酮化合物,其官能团和构型有所不同.

番泻苷 B 的独特性

番泻苷 B 的独特之处在于其特定的构型以及它作为番泻叶中主要活性成分的作用。

生物活性

Sennidin B is a naturally occurring compound belonging to the class of bianthrones, primarily isolated from the leaves of Cassia angustifolia (commonly known as senna). This compound, while structurally similar to its counterpart Sennidin A, exhibits distinct biological activities and pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 538.458 g/mol

- CAS Number : 517-44-2

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : 801.8 ± 65.0 °C at 760 mmHg

- Flash Point : 452.6 ± 30.8 °C

Laxative Effects

This compound is traditionally recognized for its laxative properties , which are primarily attributed to its ability to stimulate bowel movements. This effect is mediated through its action on the intestinal mucosa, leading to increased peristalsis. This compound, along with other sennosides, is commonly used in over-the-counter laxatives.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. A study isolated a human intestinal anaerobe capable of metabolizing sennosides, including this compound, suggesting potential applications in gut health and microbiome modulation .

Comparative Biological Activity

A comparative analysis between Sennidin A and this compound reveals significant differences in their biological activities:

| Activity | Sennidin A | This compound |

|---|---|---|

| Laxative Effect | Strong | Moderate |

| Antimicrobial Activity | Yes | Yes |

| Antitumor Activity | Yes (inhibits cancer cell growth) | Limited data available |

| Hepatitis C Inhibition | IC50 = 0.8 μM | Not established |

Case Studies and Research Findings

- Pharmacological Studies :

- Microbiome Interaction :

- Potential Toxicity :

属性

IUPAC Name |

(9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMRHWLJLNKRTJ-SZPZYZBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318414 | |

| Record name | Sennidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sennidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

517-44-2 | |

| Record name | Sennidin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sennidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sennidin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo[9,9'-bianthracene]-2,2'-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENNIDIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI631S52AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sennidin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002895 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Sennidin B and how is it metabolized in the human body?

A1: this compound is a natural anthraquinone derivative produced by the metabolism of sennosides, compounds found in plants like Senna. Specifically, intestinal bacteria play a key role in this transformation. [, , ] Studies using rat models demonstrate that this compound is formed from Sennoside B via a two-step hydrolysis process. First, bacterial β-glucosidase enzymes cleave a glucose molecule from Sennoside B, forming this compound-8-monoglucoside. Subsequently, the remaining glucose molecule is removed, resulting in the formation of this compound. [] Further metabolism by intestinal bacteria can convert this compound into rheinanthrone, a known purgative active principle. []

Q2: Are there analytical techniques available to study the metabolism of this compound and related compounds?

A3: Absolutely. High-Performance Liquid Chromatography (HPLC) has been successfully employed to track this compound and its metabolites in various parts of the rat alimentary tract, feces, and urine. [] Furthermore, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (UPLC-Q-TOF-HRMS/MS) offers a powerful tool to analyze anthraquinone metabolites produced by human fecal bacteria, potentially offering insights into this compound breakdown as well. []

Q3: Is this compound found in any plant sources besides Senna?

A4: Interestingly, this compound has been identified in the leaves, stem, and root bark of Oroxylum indicum, a plant traditionally used in Ayurvedic medicine. [] This finding suggests the possibility of utilizing these alternative plant parts as a source of this compound, potentially contributing to the conservation efforts for this species. []

Q4: What are the implications of identifying this compound in different parts of Oroxylum indicum?

A5: The discovery of this compound in the leaves and young stems of Oroxylum indicum, in quantities comparable to the root, opens up exciting possibilities for sustainable sourcing. [] By substituting the traditionally used root with these renewable parts, we can potentially alleviate the pressure on wild populations of this valuable medicinal plant.

Q5: Are there any known issues with the stability of this compound that researchers should be aware of?

A6: Yes, there are indications that this compound, like other sennosides, might be prone to polymerization under certain conditions within the alimentary tract. [] This polymerization can lead to the formation of complex compounds that are challenging to analyze and may exhibit altered biological activity. [] Further research is needed to understand the factors influencing this polymerization process and its implications for this compound's efficacy and bioavailability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。